molecular formula C24H17F3N2O3 B444491 (2Z)-N-(2-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

(2Z)-N-(2-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B444491
M. Wt: 438.4g/mol
InChI Key: AJKOVKVSIDIMNH-UHFFFAOYSA-N
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Description

(2Z)-N-(2-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzaldehyde with 3-(trifluoromethyl)aniline to form an imine intermediate. This intermediate is then cyclized with a suitable chromene precursor under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents would also be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative, while reduction of the imine group would produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving chromene derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(2-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide: Unique due to the presence of both methoxy and trifluoromethyl groups.

    N-(2-hydroxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2-methoxyphenyl)-2-{[3-methylphenyl]imino}-2H-chromene-3-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of both methoxy and trifluoromethyl groups in this compound imparts unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C24H17F3N2O3

Molecular Weight

438.4g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide

InChI

InChI=1S/C24H17F3N2O3/c1-31-21-12-5-3-10-19(21)29-22(30)18-13-15-7-2-4-11-20(15)32-23(18)28-17-9-6-8-16(14-17)24(25,26)27/h2-14H,1H3,(H,29,30)

InChI Key

AJKOVKVSIDIMNH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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